molecular formula C8H15IO3 B14639988 2-Butoxyethyl iodoacetate CAS No. 56521-89-2

2-Butoxyethyl iodoacetate

Cat. No.: B14639988
CAS No.: 56521-89-2
M. Wt: 286.11 g/mol
InChI Key: SSOLLTOWDZPVGN-UHFFFAOYSA-N
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Description

2-Butoxyethyl iodoacetate is an organic compound that belongs to the class of iodoacetates It is characterized by the presence of an iodoacetate group attached to a 2-butoxyethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butoxyethyl iodoacetate typically involves the reaction of 2-butoxyethanol with iodoacetic acid. The reaction is carried out under acidic conditions, often using a catalyst to facilitate the esterification process. The general reaction can be represented as follows:

2-Butoxyethanol+Iodoacetic acid2-Butoxyethyl iodoacetate+Water\text{2-Butoxyethanol} + \text{Iodoacetic acid} \rightarrow \text{this compound} + \text{Water} 2-Butoxyethanol+Iodoacetic acid→2-Butoxyethyl iodoacetate+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through continuous esterification reactions. This method involves the use of a solid acid catalyst and is carried out at elevated temperatures (70 to 150°C). The water generated during the reaction is removed by azeotropic distillation, and the resulting product is purified through rectification to recover unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

2-Butoxyethyl iodoacetate can undergo various chemical reactions, including:

    Substitution Reactions: The iodo group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The ester bond can be hydrolyzed to yield 2-butoxyethanol and iodoacetic acid.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: Products may include alcohols or alkanes.

Scientific Research Applications

2-Butoxyethyl iodoacetate has several applications in scientific research:

Mechanism of Action

The primary mechanism of action of 2-Butoxyethyl iodoacetate involves the alkylation of thiol groups in proteins. This compound can irreversibly inhibit enzymes by modifying cysteine residues, particularly in glycolytic enzymes such as glyceraldehyde-3-phosphate dehydrogenase . This inhibition disrupts glycolysis, leading to reduced energy production in cells.

Comparison with Similar Compounds

Similar Compounds

    2-Butoxyethanol acetate: Similar in structure but lacks the iodo group.

    Iodoacetamide: Another iodoacetate compound used for enzyme inhibition but with different reactivity.

Uniqueness

2-Butoxyethyl iodoacetate is unique due to its combination of a butoxyethyl chain and an iodoacetate group, which provides distinct reactivity and applications compared to other similar compounds .

Properties

CAS No.

56521-89-2

Molecular Formula

C8H15IO3

Molecular Weight

286.11 g/mol

IUPAC Name

2-butoxyethyl 2-iodoacetate

InChI

InChI=1S/C8H15IO3/c1-2-3-4-11-5-6-12-8(10)7-9/h2-7H2,1H3

InChI Key

SSOLLTOWDZPVGN-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOC(=O)CI

Origin of Product

United States

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